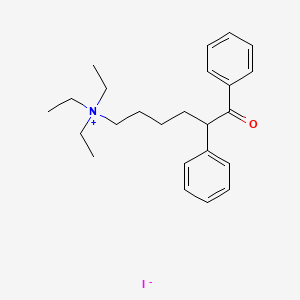
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is a quaternary ammonium compound with the molecular formula C24H34INO It is known for its unique structure, which includes a benzoyl group and a phenyl group attached to a pentyl chain, culminating in a triethylammonium iodide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method includes the reaction of (5-benzoyl-5-phenylpentyl)amine with triethylamine and iodomethane under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Benzoyl-5-phenylpentyl)triethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to cell lysis. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and antimicrobial agent.
Tetraethylammonium iodide: Similar structure but lacks the benzoyl and phenyl groups.
Uniqueness
(5-Benzoyl-5-phenylpentyl)triethylammonium iodide is unique due to its specific structure, which combines a benzoyl group, a phenyl group, and a quaternary ammonium iodide. This unique combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
38940-51-1 |
|---|---|
Molekularformel |
C24H34INO |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
triethyl-(6-oxo-5,6-diphenylhexyl)azanium;iodide |
InChI |
InChI=1S/C24H34NO.HI/c1-4-25(5-2,6-3)20-14-13-19-23(21-15-9-7-10-16-21)24(26)22-17-11-8-12-18-22;/h7-12,15-18,23H,4-6,13-14,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FXDHBUYBUCTBQD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCCCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


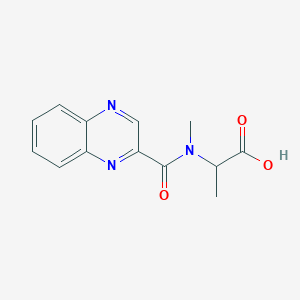
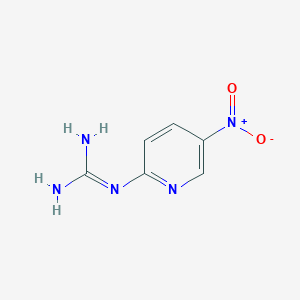
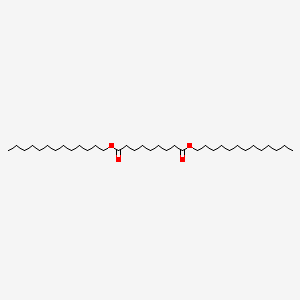
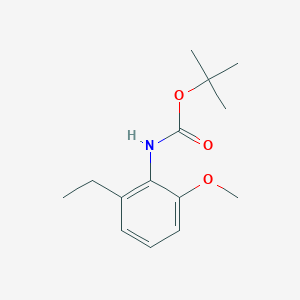
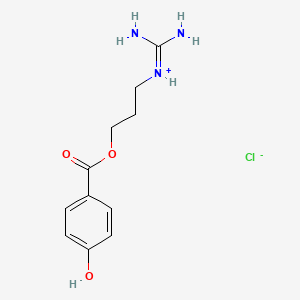
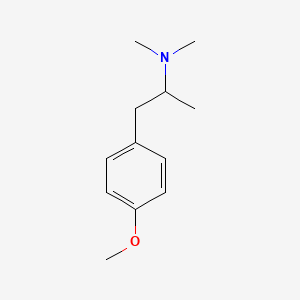


![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
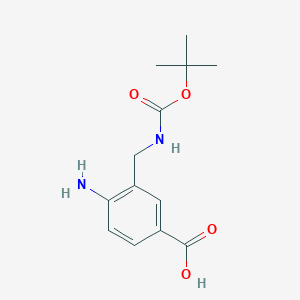

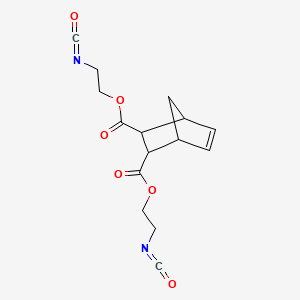

![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
